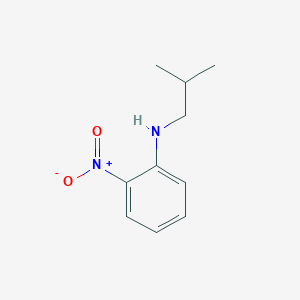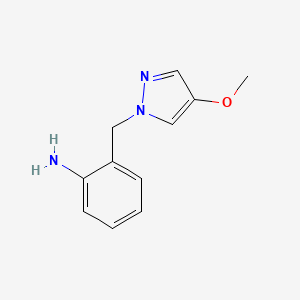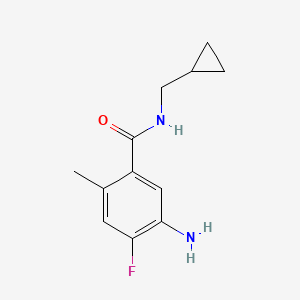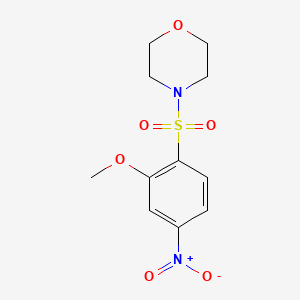
4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine
Descripción general
Descripción
“4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C11H14N2O6S . It has an average mass of 302.304 Da and a monoisotopic mass of 302.057251 Da .
Molecular Structure Analysis
The molecular structure of “4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” can be analyzed using computational methods such as the B3LYP/6-311++G (d,p) method . This method can provide additional insights at the molecular level.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine” include its molecular formula (C11H14N2O6S), average mass (302.304 Da), and monoisotopic mass (302.057251 Da) .
Aplicaciones Científicas De Investigación
1. Nitration Process Improvement and Safety
Subheading
Enhanced Safety and Efficiency in Nitration ProcessesA novel nitration process for the production of 4-(4-methoxy-3-nitrophenyl)morpholine was developed, significantly improving safety, yield, and waste reduction. The method ensures a controlled reaction environment to prevent under-/over-nitration, indicating the compound's role in facilitating safer and more efficient industrial chemical processes (Zhang et al., 2007).
2. Antimicrobial Activity
Subheading
Antimicrobial Potential in Pharmaceutical ResearchResearch indicates that derivatives of 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine exhibit significant antimicrobial activity. This is particularly evident in sulfonamide and carbamate derivatives, showing promising results against bacterial strains and fungi (Janakiramudu et al., 2017).
3. Antibiotic Activity Modulation
Subheading
Enhancing Antibiotic Effectiveness Against Resistant StrainsThis compound demonstrated the ability to modulate antibiotic activity, particularly against multidrug-resistant strains of bacteria and fungi. Its synergistic action with other antibiotics indicates its potential in overcoming antibiotic resistance (Oliveira et al., 2015).
4. Chemical Synthesis
Subheading
Role in Chemical Synthesis and Organic TransformationsThe compound plays a significant role in various chemical synthesis processes. For instance, it is involved in the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, demonstrating its utility in creating complex organic molecules (Sosnovskikh & Usachev, 2001).
5. Swern Oxidation Enhancement
Subheading
Advancement in Swern Oxidation ProcessA new sulfoxide derivative of the compound was designed to significantly enhance the Swern oxidation of alcohols under mild conditions. This advancement indicates its role in improving the efficiency of organic oxidation reactions (Ye et al., 2016).
6. Hydrogen Sulfide Release
Subheading
Therapeutic Potential in Cardiovascular MedicineA study highlighted the use of a water-soluble hydrogen sulfide-releasing molecule derived from this compound, showing vasodilator and antihypertensive activity. This suggests its therapeutic potential in cardiovascular diseases (Li et al., 2008).
7. Anticancer Drug Synthesis
Subheading
Contribution to Anticancer Drug DevelopmentThe compound is an important intermediate in synthesizing biologically active compounds with potential anticancer properties. Its role in creating small molecule inhibitors signifies its importance in cancer research (Wang et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-methoxy-4-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-18-10-8-9(13(14)15)2-3-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWWGRCEEUQOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B1416357.png)
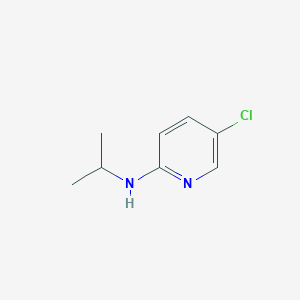



![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
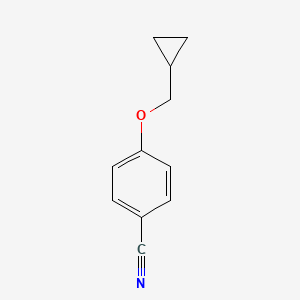
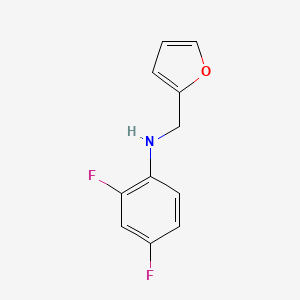
![3-[(4-Methoxyphenyl)methoxy]propan-1-amine](/img/structure/B1416372.png)
![[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B1416373.png)
